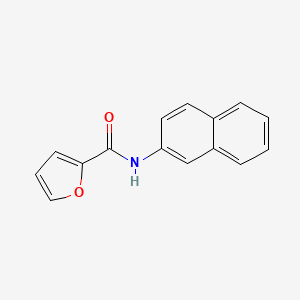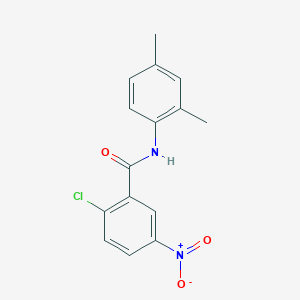![molecular formula C16H13F3N4OS B11543673 3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11543673.png)
3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-metil-N-(5-metilpiridin-2-il)-4-(trifluorometil)tieno[2,3-b]piridina-2-carboxamida es un complejo compuesto orgánico que pertenece a la clase de las tienopiridinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo trifluorometil, un anillo de piridina y un núcleo de tieno[2,3-b]piridina. Ha despertado interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 3-amino-6-metil-N-(5-metilpiridin-2-il)-4-(trifluorometil)tieno[2,3-b]piridina-2-carboxamida generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de tieno[2,3-b]piridina: Este paso implica la ciclización de materiales de partida apropiados bajo condiciones específicas para formar el núcleo de tieno[2,3-b]piridina.
Introducción del grupo trifluorometil: El grupo trifluorometil se introduce utilizando reactivos como yoduro de trifluorometil o ácido trifluorometilsulfónico bajo condiciones controladas.
Aminación y metilación: Los grupos amino y metil se introducen a través de reacciones de sustitución nucleofílica utilizando aminas y agentes metilantes apropiados.
Acoplamiento con derivado de piridina: El paso final implica el acoplamiento del intermedio sintetizado con un derivado de piridina para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto incluye el uso de catalizadores avanzados, condiciones de reacción optimizadas y técnicas de purificación como la cromatografía y la recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
3-amino-6-metil-N-(5-metilpiridin-2-il)-4-(trifluorometil)tieno[2,3-b]piridina-2-carboxamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.
Sustitución: Diversos nucleófilos o electrófilos en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y de los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
3-amino-6-metil-N-(5-metilpiridin-2-il)-4-(trifluorometil)tieno[2,3-b]piridina-2-carboxamida tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Investigación biológica: Se utiliza como un compuesto de herramienta para estudiar diversas vías biológicas y objetivos moleculares.
Síntesis química: El compuesto sirve como intermedio en la síntesis de moléculas más complejas y productos farmacéuticos.
Aplicaciones industriales: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-amino-6-metil-N-(5-metilpiridin-2-il)-4-(trifluorometil)tieno[2,3-b]piridina-2-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas, receptores u otras proteínas, modulando así su actividad. Los objetivos moleculares y las vías exactas involucradas dependen del contexto biológico y la aplicación específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-amino-6-tiofen-2-il-tieno[2,3-b]piridina-2-carbonitrilo
- 2-(aminometil)piridina
- Otros derivados de tienopiridina
Singularidad
3-amino-6-metil-N-(5-metilpiridin-2-il)-4-(trifluorometil)tieno[2,3-b]piridina-2-carboxamida es única debido a su combinación específica de grupos funcionales y características estructurales. La presencia del grupo trifluorometil, en particular, imparte propiedades químicas y biológicas distintas que la diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C16H13F3N4OS |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H13F3N4OS/c1-7-3-4-10(21-6-7)23-14(24)13-12(20)11-9(16(17,18)19)5-8(2)22-15(11)25-13/h3-6H,20H2,1-2H3,(H,21,23,24) |
Clave InChI |
CLRCMLAYSUSULK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)NC(=O)C2=C(C3=C(C=C(N=C3S2)C)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(2,5-dibromo-3,4-dihydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11543601.png)
![N-(2,3-Dichlorophenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11543613.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B11543621.png)
![2-(4-nitrophenyl)-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]acetohydrazide](/img/structure/B11543633.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11543644.png)



![2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine](/img/structure/B11543664.png)
![4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B11543666.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11543670.png)
![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11543679.png)
![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B11543680.png)
![2-(3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11543683.png)
